molecular formula C17H14N2O3 B7788352 2-[1-[(6-methoxypyridin-3-yl)amino]ethylidene]indene-1,3-dione

2-[1-[(6-methoxypyridin-3-yl)amino]ethylidene]indene-1,3-dione

Cat. No.: B7788352
M. Wt: 294.30 g/mol
InChI Key: CLIMDAFLBKYCTG-UHFFFAOYSA-N
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Description

Compound “2-[1-[(6-methoxypyridin-3-yl)amino]ethylidene]indene-1,3-dione” is known as 4-Fluoronitrobenzene. It is an organic compound with the molecular formula C6H4FNO2 . This compound is one of the three isomeric fluoronitrobenzenes and is characterized by a yellow oil appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoronitrobenzene is typically synthesized from 4-nitrochlorobenzene using the Halex process. The reaction involves the substitution of a chlorine atom with a fluorine atom using potassium fluoride (KF) as a reagent: [ \text{O}_2\text{NC}_6\text{H}_4\text{Cl} + \text{KF} \rightarrow \text{O}_2\text{NC}_6\text{H}_4\text{F} + \text{KCl} ]

Industrial Production Methods: The industrial production of 4-Fluoronitrobenzene follows the same Halex process, ensuring high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the substitution reaction.

Types of Reactions:

  • Reduction: 4-Fluoronitrobenzene can undergo reduction to form 4-fluoroaniline. This reaction is typically carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). [ \text{O}_2\text{NC}_6\text{H}_4\text{F} + 3\text{H}_2 \rightarrow \text{H}_2\text{NC}_6\text{H}_4\text{F} + 2\text{H}_2\text{O} ]

  • Substitution: The nitro group in 4-Fluoronitrobenzene makes the fluorine atom a good leaving group. This allows for nucleophilic aromatic substitution reactions, such as the reaction with phenoxide to form mononitrodiphenylether. [ \text{O}_2\text{NC}_6\text{H}_4\text{F} + \text{C}_6\text{H}_5\text{O}^- \rightarrow \text{O}_2\text{NC}_6\text{H}_4\text{OC}_6\text{H}_5} + \text{F}^- ]

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Phenoxide ion, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products:

    Reduction: 4-Fluoroaniline.

    Substitution: Mononitrodiphenylether.

Scientific Research Applications

4-Fluoronitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: 4-Fluoroaniline, a reduction product of 4-Fluoronitrobenzene, is a precursor to the fungicide fluoroimide, which has applications in agricultural medicine.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoronitrobenzene primarily involves its ability to undergo nucleophilic aromatic substitution reactions. The presence of the electron-withdrawing nitro group makes the fluorine atom a good leaving group, facilitating these reactions. In biological systems, its derivatives can interact with specific enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 1-Fluoro-2-nitrobenzene
  • 1-Fluoro-3-nitrobenzene

Comparison: 4-Fluoronitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, 4-Fluoronitrobenzene has distinct physical and chemical properties that make it suitable for specific industrial and research applications. For example, its position of the nitro group relative to the fluorine atom affects its reactivity in nucleophilic aromatic substitution reactions, making it more or less reactive compared to its isomers.

Properties

IUPAC Name

2-[1-[(6-methoxypyridin-3-yl)amino]ethylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-10(19-11-7-8-14(22-2)18-9-11)15-16(20)12-5-3-4-6-13(12)17(15)21/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIMDAFLBKYCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=CN=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=CN=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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